molecular formula C18H17N8NaO7S3+ B12359796 CID 156592307

CID 156592307

Katalognummer: B12359796
Molekulargewicht: 576.6 g/mol
InChI-Schlüssel: KRIQVCVLEYEQFA-VKZZUTNHSA-O
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Compound “CID 156592307” is a chemical entity registered in the PubChem database. It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific research fields. The compound’s molecular formula, structure, and other basic properties can be accessed through the PubChem database.

Vorbereitungsmethoden

The synthesis of compound “CID 156592307” involves several steps, including specific reaction conditions and reagents. While the exact synthetic route may vary, common methods include:

Analyse Chemischer Reaktionen

Compound “CID 156592307” undergoes various chemical reactions, including:

    Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively. Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

    Substitution Reactions: These involve the replacement of one functional group with another. Typical conditions include the use of catalysts and specific solvents.

    Major Products: The products formed depend on the type of reaction and the reagents used. For example, oxidation may yield different products compared to substitution reactions.

Wissenschaftliche Forschungsanwendungen

Compound “CID 156592307” has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic effects and mechanisms of action.

    Industry: It is utilized in the development of new materials and industrial processes.

Wirkmechanismus

The mechanism by which compound “CID 156592307” exerts its effects involves specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events. Detailed studies are required to elucidate the exact pathways and targets involved.

Vergleich Mit ähnlichen Verbindungen

When compared to similar compounds, “CID 156592307” stands out due to its unique chemical structure and properties Similar compounds include those with analogous functional groups or structural motifs

Conclusion

Compound “this compound” is a versatile chemical entity with significant importance in various scientific fields. Its unique properties and wide range of applications make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.

Eigenschaften

Molekularformel

C18H17N8NaO7S3+

Molekulargewicht

576.6 g/mol

InChI

InChI=1S/C18H16N8O7S3.Na/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7;/h5,9,15H,3-4H2,1-2H3,(H3-,19,20,21,27,31,32);/p+1/b24-8-;/t9-,15-;/m1./s1

InChI-Schlüssel

KRIQVCVLEYEQFA-VKZZUTNHSA-O

Isomerische SMILES

C[N+]1=NC(=O)C(=O)N=C1SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)O.[Na]

Kanonische SMILES

C[N+]1=NC(=O)C(=O)N=C1SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.[Na]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.